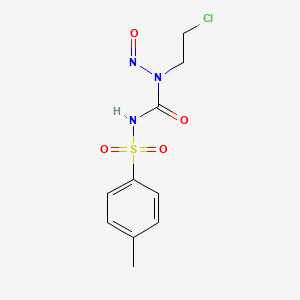
Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)- is a complex organic compound that features a urea backbone with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of p-toluenesulfonyl chloride with urea derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of nitroso derivatives.
Reduction: Reduction reactions often involve reagents like sodium borohydride, resulting in the conversion of nitroso groups to amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloroethyl group, using reagents such as sodium azide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitroso derivatives, while reduction reactions can produce amines.
Scientific Research Applications
Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)- involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in DNA, leading to the disruption of cellular processes. This interaction is facilitated by the chloroethyl and nitroso groups, which are reactive under physiological conditions .
Comparison with Similar Compounds
Similar Compounds
Urea, 1-(2-chloroethyl)-3-(p-tolylsulfonyl)-: Lacks the nitroso group, resulting in different reactivity and applications.
Urea, 1-(2-bromoethyl)-1-nitroso-3-(p-tolylsulfonyl)-: Similar structure but with a bromoethyl group, leading to different chemical properties.
Urea, 1-(2-chloroethyl)-1-nitroso-3-(m-tolylsulfonyl)-: The position of the tolyl group affects its reactivity and applications.
Uniqueness
Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)- is unique due to the presence of both chloroethyl and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
33024-34-9 |
|---|---|
Molecular Formula |
C10H12ClN3O4S |
Molecular Weight |
305.74 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(4-methylphenyl)sulfonyl-1-nitrosourea |
InChI |
InChI=1S/C10H12ClN3O4S/c1-8-2-4-9(5-3-8)19(17,18)12-10(15)14(13-16)7-6-11/h2-5H,6-7H2,1H3,(H,12,15) |
InChI Key |
OJNXBFXPODIQKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


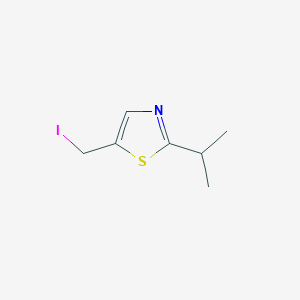
![Pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carbonyl chloride](/img/structure/B13963724.png)
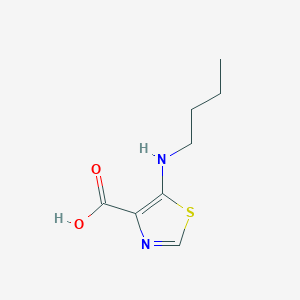
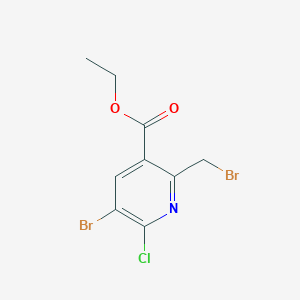
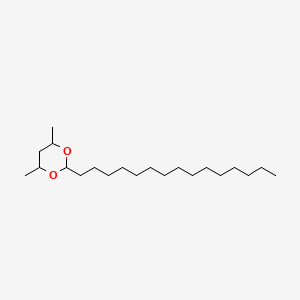
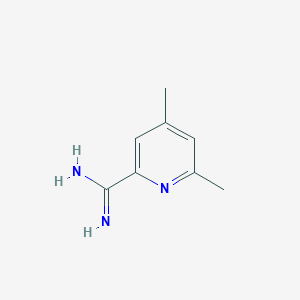
![6h-Imidazo[4,5-e]-2,1,3-benzoxadiazole](/img/structure/B13963760.png)

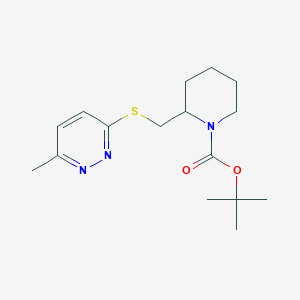
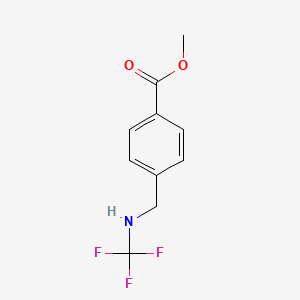
![5-Cyanobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13963772.png)
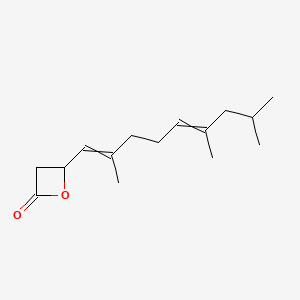
![Ethyl 2-amino-4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole-5-carboxylate](/img/structure/B13963786.png)

